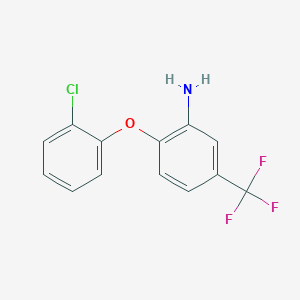

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946727-99-7

Cat. No.: VC2461380

Molecular Formula: C13H9ClF3NO

Molecular Weight: 287.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946727-99-7 |

|---|---|

| Molecular Formula | C13H9ClF3NO |

| Molecular Weight | 287.66 g/mol |

| IUPAC Name | 2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C13H9ClF3NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |

| Standard InChI Key | FVOVMZJDWDGYHL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |

Introduction

Chemical Identity and Structure

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C₁₃H₉ClF₃NO. Its structure consists of an aniline core with a 2-chlorophenoxy substituent at position 2 and a trifluoromethyl group at position 5. This arrangement of functional groups contributes to its unique chemical and physical properties, making it valuable for various applications in organic synthesis and pharmaceutical development.

The compound is classified as an aniline derivative, featuring an amino group (-NH₂) attached to a benzene ring. The presence of the chlorophenoxy group enhances its lipophilicity, while the trifluoromethyl group influences its electronic properties and reactivity. This combination of features makes it particularly interesting for researchers exploring structure-activity relationships in medicinal chemistry and related fields.

Identification Parameters

Table 1: Identification Parameters of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline are largely determined by its molecular structure. The compound exists as a solid at room temperature and exhibits moderate solubility in organic solvents, which is typical for compounds containing both polar and non-polar functional groups.

Physical Properties

Table 2: Physical Properties of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

Chemical Reactivity

The chemical reactivity of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is significantly influenced by its functional groups. The presence of the amine group makes it capable of participating in various reactions:

-

The primary amine group can undergo acylation, alkylation, and condensation reactions, making it valuable for the synthesis of more complex structures.

-

The trifluoromethyl group, being electron-withdrawing, affects the electron density distribution in the aromatic ring, influencing the reactivity of other positions.

-

The chlorophenoxy moiety provides opportunities for further functionalization through various coupling reactions .

The compound's chemical behavior is also characterized by its stability. While specific stability data for this exact compound is limited in the search results, the presence of the trifluoromethyl group typically enhances stability against oxidative degradation, which is a desirable property for pharmaceutical intermediates and other applications requiring chemical stability.

Applications and Research Relevance

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline has significant potential in various research and industrial applications, primarily due to its unique structural features that provide specific chemical and biological properties.

Pharmaceutical Applications

Patent literature indicates that compounds with similar structures to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline have been investigated for pharmaceutical applications:

-

As intermediates in the synthesis of biologically active compounds.

-

As potential therapeutic agents themselves, particularly in the context of inflammatory and viral disorders.

-

In the development of new medicinal chemistry scaffolds that target specific biological pathways .

The presence of the trifluoromethyl group is particularly significant in pharmaceutical applications, as this moiety is known to enhance drug-like properties including metabolic stability, membrane permeability, and binding affinity to protein targets.

Chemical Research

In chemical research, 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline serves as:

-

A building block for the synthesis of more complex molecules.

-

A model compound for studying the electronic effects of trifluoromethyl groups in aromatic systems.

-

A substrate for developing new synthetic methodologies, particularly those involving C-N bond formation or functionalization of aromatic rings .

Comparison with Related Compounds

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline belongs to a family of substituted anilines with varying positions and types of substituents. Comparing it with structurally similar compounds provides insights into the influence of these structural differences on properties and applications.

Structural Analogs

Table 4: Comparison of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline with Related Compounds

Property Differences

The position and nature of substituents significantly affect the properties of these compounds:

-

Electronic properties: The different positions of the chloro and trifluoromethyl groups alter the electron distribution in the aromatic rings, affecting reactivity.

-

Steric effects: The arrangement of substituents influences molecular shape and potential interactions with biological targets.

-

Physical properties: Variations in melting points, solubility, and other physical characteristics are expected based on these structural differences .

These structural variations can lead to significant differences in biological activity, making each compound potentially useful for specific applications in pharmaceutical or agrochemical research.

Current Research and Future Directions

Research involving 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline and similar compounds is ongoing in various fields, particularly in medicinal chemistry and material science.

Recent Research Findings

Patent literature indicates that compounds with structural similarity to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline have been investigated for:

-

Potential therapeutic applications in inflammatory disorders.

-

Development of antiviral agents.

-

Creation of novel chemical entities with specific biological activities .

These investigations highlight the importance of this compound class in pharmaceutical research and development.

Future Research Directions

Potential future research directions involving 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline include:

-

Structure-activity relationship studies to optimize biological activity.

-

Development of more efficient synthetic routes to improve accessibility.

-

Exploration of novel applications beyond current uses.

-

Investigation of specific interactions with biological targets .

As research in medicinal chemistry and materials science advances, compounds like 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline are likely to continue playing important roles as building blocks and model compounds for studying the effects of specific functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume